5-Nitro-2-tetralone

Descripción general

Descripción

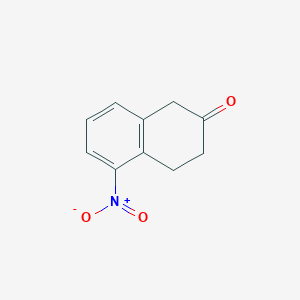

5-Nitro-2-tetralone is an organic compound with the molecular formula C10H9NO3 It is a derivative of tetralone, characterized by the presence of a nitro group at the fifth position of the tetralone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-tetralone typically involves the nitration of 2-tetralone. One common method is the nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction is carried out by slowly adding 2-tetralone to the acid mixture while maintaining the temperature below 0°C to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a few hours, followed by neutralization and extraction to isolate the product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitro-2-tetralone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Sodium methoxide, potassium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 5-Amino-2-tetralone.

Substitution: Various substituted tetralones depending on the nucleophile used.

Oxidation: Tetralone quinones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Nitro-2-tetralone serves as a crucial scaffold for the development of various pharmaceutical agents. Its derivatives have shown promising biological activities, which can be categorized as follows:

- Anticancer Activity : Several studies indicate that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the tetralone structure have been linked to enhanced activity against tumors by inhibiting specific cytochrome P450 enzymes, which are crucial in drug metabolism and cancer therapy .

- Antimicrobial Properties : Research has demonstrated that compounds derived from this compound possess antibacterial and antifungal properties. These compounds can inhibit the growth of pathogenic microorganisms, making them potential candidates for new antimicrobial agents .

- CNS Agents : The compound has been investigated for its effects on the central nervous system. Some derivatives act as non-selective beta-adrenoceptor antagonists, showing potential for treating conditions like glaucoma and ocular hypertension .

Biological Research

In biological studies, this compound is utilized for enzyme inhibition research. It has been shown to inhibit enzymes such as catechol O-methyltransferase (COMT) and monoamine oxidase (MAO), which are relevant targets in the treatment of neurodegenerative diseases like Parkinson's disease .

Materials Science

This compound is also explored in materials science for developing advanced materials. Its unique chemical structure allows it to be used in creating photoswitchable materials, which have applications in optical devices and sensors .

Synthetic Approaches

The synthesis of this compound involves several methodologies that allow for the introduction of various functional groups. Nitration reactions are commonly employed to modify the tetralone scaffold, enabling the development of compounds with enhanced biological activities .

Synthesis Techniques

| Methodology | Description |

|---|---|

| Nitration | Introduction of nitro groups at specific positions on the tetralone ring to enhance reactivity. |

| Functional Group Modification | Replacement of nitro groups with other functional groups to tailor biological activity. |

| Cyclization Reactions | Intramolecular reactions that create more complex structures from simpler precursors. |

Case Studies and Research Findings

- Anticancer Study : A recent study highlighted the efficacy of a this compound derivative in inhibiting the proliferation of NCI-H1975 cells, demonstrating selective cytotoxicity . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the tetralone scaffold significantly influenced anticancer activity.

- Antimicrobial Research : Another investigation focused on isolating tetralone derivatives from natural sources, revealing their potential as effective antimicrobial agents against resistant strains of bacteria . The study utilized agar diffusion assays to determine zones of inhibition.

- CNS Activity : Research into CNS agents derived from this compound has shown potential in reducing intraocular pressure (IOP) in glaucoma patients, marking its clinical relevance .

Mecanismo De Acción

The mechanism of action of 5-Nitro-2-tetralone involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These intermediates can form covalent bonds with proteins, DNA, and other biomolecules, affecting their function and leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .

Comparación Con Compuestos Similares

2-Tetralone: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Amino-2-tetralone: The reduced form of 5-Nitro-2-tetralone, with different reactivity and biological properties.

6-Methoxy-2-tetralone: Contains a methoxy group instead of a nitro group, leading to different chemical and biological activities

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other tetralone derivatives .

Actividad Biológica

5-Nitro-2-tetralone is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group attached to a tetralone structure. This configuration is crucial for its biological activity, as the nitro group can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | KB (Human cervical) | 17.0 |

| Derivative A | COLO205 (Colorectal) | 14.0 |

| Derivative B | NCI-H1975 (Lung) | 11.0 |

The above table summarizes findings from various studies where this compound and its derivatives demonstrated potent cytotoxicity against different cancer cell lines. For instance, derivatives have shown IC50 values ranging from 11.0 to 17.0 µM, indicating effective inhibition of cancer cell proliferation .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Its derivatives have been tested against several bacterial strains, showing promising results that suggest potential therapeutic applications.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | N. gonorrhoeae | 62.5 |

| Derivative C | E. coli | 250 |

The minimum inhibitory concentration (MIC) values indicate that certain derivatives of this compound are effective against pathogenic bacteria such as Neisseria gonorrhoeae and Escherichia coli, with MIC values of 62.5 µg/mL and 250 µg/mL, respectively .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes, which play a critical role in drug metabolism and cancer therapy.

Table 3: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | CYP24A1 | 3.50 |

| Derivative D | CYP3A4 | 1.90 |

Inhibitory studies reveal that this compound exhibits significant inhibition against CYP24A1 with an IC50 value of 3.50 µM, suggesting its potential as a therapeutic agent that can modulate drug metabolism .

Case Studies

- Anticancer Mechanism : A study demonstrated that the combination of this compound with calcitriol resulted in enhanced growth inhibition in DU-145 prostate cancer cells, indicating synergistic effects that could be exploited in combination therapies .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of nitro-substituted tetralones against Helicobacter pylori, showcasing the compound's potential as a lead for developing new antibiotics .

Propiedades

IUPAC Name |

5-nitro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTMHJVZTNLVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519741 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89331-01-1 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 5-nitro-2-tetralone in the synthesis of dihydrolysergic acid?

A1: The paper highlights a novel synthetic route to dihydrolysergic acid, a crucial precursor to ergot alkaloids, utilizing this compound. [] This method offers a significant advantage: it allows for the introduction of diverse substituents in the aromatic ring of the final product. Traditional methods often require tedious protection and deprotection steps for the indole ring, a challenge this approach bypasses. By starting with appropriately substituted 5-nitro-2-tetralones, the synthesis proceeds through a tricyclic isonitrile intermediate, culminating in the indole ring closure as the final step. [] This strategy streamlines the synthesis and opens avenues for creating a range of dihydrolysergic acid derivatives with potentially modified pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.